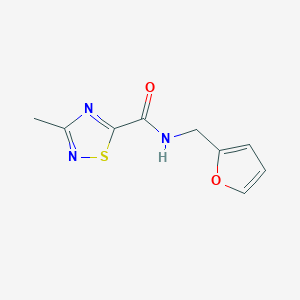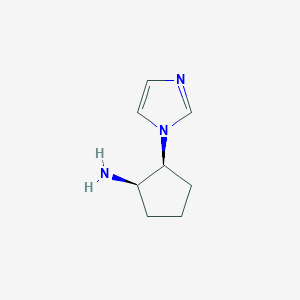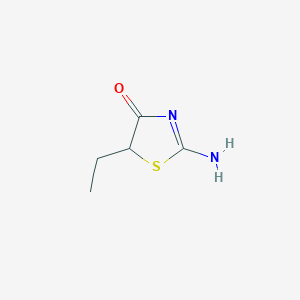
2-Chloro-4-((triméthylsilyl)éthynyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It has a molecular weight of 209.75 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is 1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 silicon atom in the molecule .
Physical And Chemical Properties Analysis
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a solid substance at room temperature . It has a molecular weight of 209.75 .
Applications De Recherche Scientifique
- Application: La 2-chloro-4-[(triméthylsilyl)éthynyl]pyridine sert d'excellent substrat pour les réactions de couplage croisé, en particulier le couplage de Sonogashira. Dans ce processus, elle réagit avec des alcynes terminaux en présence d'un catalyseur de palladium pour former de nouvelles liaisons carbone-carbone. Les produits obtenus trouvent des applications en chimie médicinale, en science des matériaux et en synthèse de produits naturels .
- Application: La chimie click implique des réactions efficaces et sélectives pour assembler des molécules complexes. La 2-chloro-4-[(triméthylsilyl)éthynyl]pyridine peut participer à des réactions click, telles que les cycloadditions azoture-alcyne catalysées par le cuivre (CuAAC). Les chercheurs utilisent ces réactions pour modifier les biomolécules, créer des bioconjugués et développer des systèmes d'administration de médicaments .
- Application: Le groupe silyléthynyle dans ce composé permet la fonctionnalisation de divers hétérocycles. Les chercheurs peuvent introduire d'autres groupes fonctionnels (par exemple, des halogènes, des amines ou des alcynes) en position éthynyle, ce qui élargit la diversité chimique des composés hétérocycliques. Ces hétérocycles modifiés trouvent des applications dans la découverte de médicaments et la science des matériaux .
- Application: Le groupe éthynyle dans la 2-chloro-4-[(triméthylsilyl)éthynyl]pyridine permet la construction de systèmes π-conjugués. Ces systèmes sont essentiels pour l'électronique organique, tels que les diodes électroluminescentes organiques (OLED), les photovoltaïques organiques (OPV) et les transistors à effet de champ organiques (OFET). Les chercheurs utilisent ce composé comme élément de construction pour créer des polymères conjugués et de petites molécules avec des propriétés électroniques souhaitables .
- Application: Le substituant chloro sur le cycle pyridinique le rend apte à une fonctionnalisation ultérieure. Les chercheurs peuvent modifier sélectivement l'atome de chlore pour introduire divers substituants (par exemple, des groupes alkyle, aryle ou hétéroaryle). Ces pyridines modifiées servent de ligands, d'intermédiaires ou de composés bioactifs dans le développement de médicaments et la chimie de coordination .
- Application: Le groupe triméthylsilyle dans la 2-chloro-4-[(triméthylsilyl)éthynyl]pyridine joue un rôle crucial dans les transformations médiées par le silicium. Il améliore la régiosélectivité et la stabilité pendant les réactions. Les chercheurs utilisent ce composé dans des méthodologies synthétiques à base de silicium, notamment la silylation, la désilylation et la fonctionnalisation dirigée par le silicium .
Réactions de couplage croisé
Chimie click
Fonctionnalisation des hétérocycles
Synthèse de systèmes π-conjugués
Fonctionnalisation des cycles pyridiniques
Transformations médiées par le silicium
Safety and Hazards
The safety data sheet for a similar compound, 3-[(Trimethylsilyl)ethynyl]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
The trimethylsilyl (TMS) group in the compound is a common protecting group used in organic synthesis. The TMS group can be added to a molecule to protect a functional group from unwanted reactions. The TMS group can then be removed to reveal the original functional group .
Please consult with a chemical expert or conduct a more specific search for detailed information about this compound. If you’re conducting research involving this compound, please ensure to follow all relevant safety protocols. This compound has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Always handle with appropriate care and personal protective equipment.
Propriétés
IUPAC Name |
2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPUCBBPLNIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499193-57-6 | |
| Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2558702.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2558710.png)
![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)
![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)
![2-Chloro-1-[2-(4-phenyl-5-propan-2-yl-1,3-oxazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2558714.png)


![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)
![Methyl 3-[(4-chlorophenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2558721.png)

